4-Chloro-3-(trifluoromethyl)benzenesulfonamide

Vue d'ensemble

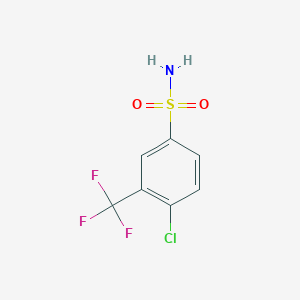

Description

4-Chloro-3-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H5ClF3NO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Synthesis of 4-Chloro-3-(trifluoromethyl)benzenesulfonamide

The synthesis of this compound typically involves several steps, starting from readily available precursors. The process often includes nitration, reduction, and sulfonation reactions to achieve the desired product.

Synthetic Route Overview:

- Starting Material: o-Chlorotrifluoromethane

- Reagents: Acetic anhydride, concentrated nitric acid

- Key Steps:

- Nitration of o-chlorotrifluoromethane to form a nitro compound.

- Reduction of the nitro compound to an amine using a hydrazine hydrate system.

- Reaction with triphosgene to yield the final sulfonamide product.

This synthetic method has been optimized to reduce risks and environmental impact, utilizing safer reagents and lower reaction temperatures .

Biological Activities

Research indicates that this compound exhibits promising biological activities, particularly as an enzyme inhibitor. Its unique trifluoromethyl group enhances its interaction with biological targets:

- Enzyme Inhibition: Studies have shown that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. Molecular docking studies suggest strong binding affinities, indicating potential anti-inflammatory effects .

- Anticancer Properties: The compound serves as an important intermediate for synthesizing sorafenib, a multi-kinase inhibitor used in cancer therapy. Sorafenib targets various kinases involved in tumor growth and angiogenesis .

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry include:

- Drug Development: As a scaffold for designing new pharmaceuticals, particularly those targeting cancer and inflammatory diseases.

- Molecular Docking Studies: Used to predict interactions with target proteins, aiding in the design of more potent derivatives .

Agrochemical Applications

In agriculture, this compound has been explored for its herbicidal properties:

- Herbicidal Activity: Compounds derived from this compound have shown effective herbicidal activity against various weeds. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds more effective as crop protection agents .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of derivatives of this sulfonamide compound. The results indicated that certain derivatives significantly suppressed inflammation markers by approximately 46%, demonstrating the potential for developing new anti-inflammatory drugs .

Case Study 2: Synthesis of Sorafenib

Research on the synthesis of sorafenib highlighted the importance of this compound as a key intermediate. This study focused on optimizing synthetic routes to improve yield and reduce environmental impact during production .

Mécanisme D'action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride

- 4-(Trifluoromethyl)benzenesulfonamide

- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

4-Chloro-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .

Activité Biologique

4-Chloro-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly its role in modulating chemokine receptors and its implications in various therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects on specific biological pathways, and relevant case studies.

- Chemical Formula : C₇H₅ClF₃NO₂S

- Molecular Weight : 227.63 g/mol

- Structure : The compound features a sulfonamide group attached to a chlorinated aromatic ring with trifluoromethyl substitution.

The primary mechanism of action for this compound involves its ability to modulate the activity of chemokine receptors, particularly CCR2 and CCR9. These receptors are crucial in mediating inflammatory responses and are implicated in various diseases, including autoimmune disorders and cancer.

Chemokine Receptor Modulation

- CCR2 Modulation : This compound has been shown to inhibit the activity of CCR2, which is associated with inflammatory processes. Inhibition of this receptor can reduce the migration of inflammatory cells to sites of injury or disease, thus potentially alleviating conditions like inflammatory bowel disease (IBD) and other chronic inflammatory disorders .

- CCR9 Modulation : Similar to CCR2, modulation of CCR9 has implications in IBD, as it plays a role in the trafficking of T cells to the intestine. Targeting this receptor may provide therapeutic benefits in managing IBD symptoms .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a study examining the effects of this compound on lung inflammation, researchers found that administration of the compound significantly decreased levels of MCP-1 and reduced the recruitment of monocytes to inflamed tissues. This suggests a potential use in treating respiratory conditions characterized by excessive inflammation .

Case Study 2: Cancer Cell Line Studies

Research involving various human cancer cell lines demonstrated that this compound exhibited cytotoxic effects. Specifically, it induced apoptosis in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells at sub-micromolar concentrations. Flow cytometry analysis confirmed that these effects were dose-dependent, indicating a promising avenue for further investigation into its use as an anticancer agent .

Case Study 3: Toxicological Profile

A toxicological evaluation revealed that while the compound showed promise in therapeutic applications, it also presented risks at higher doses. In rodent studies, liver hypertrophy and nephropathy were noted at doses exceeding 50 mg/kg. These findings underscore the importance of careful dosage management when considering this compound for clinical use .

Propriétés

IUPAC Name |

4-chloro-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYYQBMUPMMTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429134 | |

| Record name | 4-chloro-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406233-17-8 | |

| Record name | 4-chloro-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.